REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([I:11])[CH:10]=1)[C:5]([OH:7])=[O:6].Cl.CN(C)CCCC(N=C=N)C.[C:24](O)([CH3:27])([CH3:26])[CH3:25]>CN(C)C1C=CN=CC=1.ClCCl>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([I:11])[CH:10]=1)[C:5]([O:7][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:6] |f:1.2|
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Name
|
|
Quantity
|
50 g
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Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)O)C=C(C1)I
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Name
|
1-(3-dimethylaminopropyl)-ethylcarbodiimide hydrochloride
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Quantity
|
30.8 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCC(C)N=C=N)C
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)O
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred at room temperature overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
|
Details
|
The reaction mixture was washed with 2MHCl and saturated NaHCO3
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)OC(C)(C)C)C=C(C1)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |